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molecular formula C6H2BrClIN3 B8618631 1-Bromo-8-chloro-3-iodo-imidazo[1,5-a]pyrazine

1-Bromo-8-chloro-3-iodo-imidazo[1,5-a]pyrazine

Cat. No. B8618631
M. Wt: 358.36 g/mol
InChI Key: CYQNZZZLZIUCKA-UHFFFAOYSA-N
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Patent
US08481733B2

Procedure details

To a stirred solution of 8-chloro-3-iodo-imidazo[1,5-a]pyrazine (730.0 mg, 2.61 mmol) in DMF (8.00 mL) was added NBS (557.9 mg, 3.13 mol) in 3 portions at 0° C. The resulting mixture was allowed to warm up to rt. and stirred at rt. for 2 hours. To the mixture was added 30 mL saturated NaHCO3 aq. solution, extracted with DCM (20 mL×3). Organic phase was combined and dried (Na2SO4) and evaporated to give crude material which was used in next step without further purification. 1H NMR (400 MHz, MeOD) δ 7.48 (d, J=5.1 Hz, 1H) 8.02 (d, J=5.1 Hz, 1H). MS (ES: m/z: 357.68, 359.67, 361.68 [MH+]. HPLC: tR=3.22 min (OpenLynx: polar—5 min).
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
557.9 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[N:4]([C:8]([I:11])=[N:9][CH:10]=2)[CH:5]=[CH:6][N:7]=1.C1C(=O)N([Br:19])C(=O)C1.C([O-])(O)=O.[Na+]>CN(C=O)C>[Br:19][C:10]1[N:9]=[C:8]([I:11])[N:4]2[CH:5]=[CH:6][N:7]=[C:2]([Cl:1])[C:3]=12 |f:2.3|

Inputs

Step One
Name
Quantity
730 mg
Type
reactant
Smiles
ClC=1C=2N(C=CN1)C(=NC2)I
Name
Quantity
557.9 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
and stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (20 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give crude material which
CUSTOM
Type
CUSTOM
Details
was used in next step without further purification
CUSTOM
Type
CUSTOM
Details
HPLC: tR=3.22 min (OpenLynx: polar—5 min)
Duration
5 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1N=C(N2C1C(=NC=C2)Cl)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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